molecular formula C25H21N5O4 B11201580 N-(3,4-dimethoxyphenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

N-(3,4-dimethoxyphenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

Cat. No.: B11201580
M. Wt: 455.5 g/mol
InChI Key: MCXROTWLRHDXRO-UHFFFAOYSA-N
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Description

  • React benzimidazole with 4-chloropyrimidine in the presence of a base such as potassium carbonate.
  • Reaction conditions: 80°C, 6 hours.
  • Step 3: Pyridinyl Group Addition

    • React the intermediate with 4-pyridinecarboxaldehyde in the presence of a reducing agent like sodium borohydride.
    • Reaction conditions: Room temperature, 2 hours.
  • Step 4: Acylation

    • Acylate the intermediate with 3,4-dimethoxyphenylacetic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
    • Reaction conditions: Room temperature, 12 hours.
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(3,4-DIMETHOXYPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core benzimidazole structure, followed by the introduction of the pyrimidine and pyridinyl groups. The final step involves the acylation of the intermediate compound with 3,4-dimethoxyphenylacetic acid.

    • Step 1: Benzimidazole Formation

      • React o-phenylenediamine with formic acid under reflux conditions to form benzimidazole.
      • Reaction conditions: Reflux, 100°C, 4 hours.

    Chemical Reactions Analysis

    Types of Reactions

    N-(3,4-DIMETHOXYPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE: undergoes various chemical reactions, including:

      Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

      Reduction: The pyridinyl group can be reduced to form a piperidine derivative.

      Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO₄), 80°C, 4 hours.

      Reduction: Sodium borohydride (NaBH₄), room temperature, 2 hours.

      Substitution: Sodium hydride (NaH), dimethylformamide (DMF), 60°C, 6 hours.

    Major Products Formed

      Oxidation: 3,4-dimethoxybenzoic acid.

      Reduction: N-(3,4-dimethoxyphenyl)-2-[4-oxo-2-(4-piperidinyl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide.

      Substitution: Various substituted pyrimidine derivatives.

    Scientific Research Applications

    N-(3,4-DIMETHOXYPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE: has several applications in scientific research:

      Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

      Biological Research: Used as a probe to study the interactions between proteins and small molecules.

      Pharmaceutical Research: Explored as a lead compound for the development of new drugs targeting neurological disorders.

      Industrial Applications: Potential use in the synthesis of advanced materials with unique electronic properties.

    Mechanism of Action

    The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(3,4-Dimethoxyphenyl)-2-[4-oxo-2-(4-pyridinyl)pyrido[1,2-a]benzimidazol-10(4H)-yl]acetamide
    • N-(3,4-Dimethoxyphenyl)-2-[4-oxo-2-(4-pyridinyl)pyrrolo[1,2-a]benzimidazol-10(4H)-yl]acetamide

    Uniqueness

    N-(3,4-DIMETHOXYPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE: is unique due to its specific combination of functional groups and heterocyclic structures, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

    Properties

    Molecular Formula

    C25H21N5O4

    Molecular Weight

    455.5 g/mol

    IUPAC Name

    N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-pyridin-4-ylpyrimido[1,2-a]benzimidazol-10-yl)acetamide

    InChI

    InChI=1S/C25H21N5O4/c1-33-21-8-7-17(13-22(21)34-2)27-23(31)15-29-19-5-3-4-6-20(19)30-24(32)14-18(28-25(29)30)16-9-11-26-12-10-16/h3-14H,15H2,1-2H3,(H,27,31)

    InChI Key

    MCXROTWLRHDXRO-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=NC=C5)OC

    Origin of Product

    United States

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